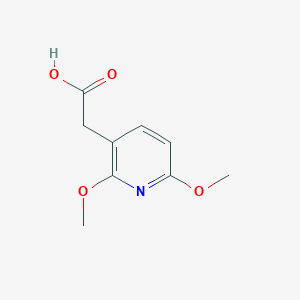

2-(2,6-Dimethoxypyridin-3-yl)acetic acid

Description

BenchChem offers high-quality 2-(2,6-Dimethoxypyridin-3-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,6-Dimethoxypyridin-3-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H11NO4 |

|---|---|

Molecular Weight |

197.19 g/mol |

IUPAC Name |

2-(2,6-dimethoxypyridin-3-yl)acetic acid |

InChI |

InChI=1S/C9H11NO4/c1-13-7-4-3-6(5-8(11)12)9(10-7)14-2/h3-4H,5H2,1-2H3,(H,11,12) |

InChI Key |

KRTZZWYLVPAIGC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC(=C(C=C1)CC(=O)O)OC |

Origin of Product |

United States |

Foundational & Exploratory

2-(2,6-Dimethoxypyridin-3-yl)acetic acid synthesis pathways

An In-depth Technical Guide to the Synthesis of 2-(2,6-Dimethoxypyridin-3-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 2-(2,6-dimethoxypyridin-3-yl)acetic acid, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The guide details two primary, scientifically robust synthetic routes, commencing from the readily accessible precursor, 2,6-dichloropyridine. The first pathway proceeds through a key intermediate, 2,6-dimethoxypyridine, followed by formylation at the 3-position and subsequent chain elongation. The second route leverages directed ortho-lithiation to introduce the acetic acid moiety. This document offers an in-depth analysis of the chemical principles underpinning each synthetic step, complete with detailed experimental protocols, comparative data, and mechanistic diagrams to facilitate a thorough understanding for researchers in the field.

Introduction

Substituted pyridylacetic acids are a significant class of compounds in medicinal chemistry, often serving as crucial scaffolds in the development of novel therapeutic agents. The unique electronic properties and hydrogen bonding capabilities of the pyridine ring, coupled with the acidic functionality of the acetic acid side chain, make these molecules attractive for interacting with biological targets. This guide focuses on the synthesis of a specific derivative, 2-(2,6-dimethoxypyridin-3-yl)acetic acid, providing a detailed exploration of viable and efficient synthetic strategies.

The synthesis of this target molecule begins with the preparation of the core heterocyclic structure, 2,6-dimethoxypyridine. From this key intermediate, two distinct and effective pathways to the final product will be elaborated upon:

-

Pathway A: Formylation and Chain Elongation. This route involves the introduction of a formyl group at the 3-position of the 2,6-dimethoxypyridine ring, followed by the extension of this functional group to the desired acetic acid side chain.

-

Pathway B: Directed ortho-Lithiation. This strategy utilizes the directing effect of the methoxy groups to achieve selective lithiation at the 3-position, followed by reaction with a suitable electrophile to introduce the acetic acid moiety or a precursor.

This guide will provide a thorough examination of each pathway, including the rationale behind the choice of reagents and reaction conditions, step-by-step experimental procedures, and visual representations of the reaction mechanisms and workflows.

Synthesis of the Key Intermediate: 2,6-Dimethoxypyridine

The common starting point for both proposed synthetic pathways is 2,6-dimethoxypyridine. This intermediate is typically synthesized from the commercially available 2,6-dichloropyridine via a nucleophilic aromatic substitution (SNAr) reaction.

Reaction Principle

The electron-deficient nature of the pyridine ring, further enhanced by the two electron-withdrawing chlorine atoms, makes it susceptible to nucleophilic attack. Sodium methoxide serves as an effective nucleophile, displacing the chloride ions to yield the desired 2,6-dimethoxypyridine. The reaction is generally carried out in methanol, which acts as both the solvent and the source of the methoxide nucleophile when a strong base like sodium metal or sodium hydride is used.[1]

Experimental Protocol: Synthesis of 2,6-Dimethoxypyridine

Materials:

-

2,6-Dichloropyridine

-

Sodium methoxide solution (e.g., 25-30% in methanol) or sodium metal and anhydrous methanol

-

Anhydrous methanol

-

Dichloromethane or other suitable extraction solvent

-

Anhydrous sodium sulfate or magnesium sulfate

-

Deionized water

Procedure:

-

To a solution of 2,6-dichloropyridine in anhydrous methanol, add sodium methoxide solution portion-wise at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

To the residue, add deionized water and extract the product with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain crude 2,6-dimethoxypyridine.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Pathway A: Synthesis via Formylation and Chain Elongation

This pathway introduces the required carbon framework at the 3-position through a formylation reaction, followed by a two-step elongation to the acetic acid.

Step 1: Vilsmeier-Haack Formylation of 2,6-Dimethoxypyridine

The Vilsmeier-Haack reaction is an effective method for the formylation of electron-rich aromatic and heterocyclic compounds.[2][3][4][5][6] The electron-donating methoxy groups on the pyridine ring activate it towards electrophilic substitution, directing the formylation to the 3-position.

Reaction Mechanism:

The reaction involves the formation of the Vilsmeier reagent, a chloroiminium ion, from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). This electrophile then attacks the electron-rich pyridine ring, leading to the formation of an iminium intermediate, which is subsequently hydrolyzed to yield the aldehyde.

Diagram: Vilsmeier-Haack Reaction Mechanism

Caption: Formation of the Vilsmeier reagent and subsequent formylation of 2,6-dimethoxypyridine.

Experimental Protocol: Synthesis of 2,6-Dimethoxypyridine-3-carbaldehyde

Materials:

-

2,6-Dimethoxypyridine

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl3)

-

Dichloromethane (anhydrous)

-

Ice

-

Saturated sodium bicarbonate solution

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, cool a solution of DMF in anhydrous dichloromethane to 0 °C.

-

Slowly add POCl3 dropwise to the cooled solution, maintaining the temperature below 10 °C.

-

Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of 2,6-dimethoxypyridine in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.

-

Neutralize the mixture with a saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to afford the crude product.

-

Purify by column chromatography on silica gel to yield 2,6-dimethoxypyridine-3-carbaldehyde.[7][8][9]

Step 2: Wittig Reaction for Chain Elongation

The Wittig reaction is a powerful tool for converting aldehydes and ketones into alkenes.[10][11][12][13] In this step, 2,6-dimethoxypyridine-3-carbaldehyde is reacted with a phosphonium ylide to introduce a two-carbon chain with a terminal ester group.

Experimental Protocol: Synthesis of Ethyl 2-(2,6-Dimethoxypyridin-3-yl)acrylate

Materials:

-

2,6-Dimethoxypyridine-3-carbaldehyde

-

Triethyl phosphonoacetate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

Procedure:

-

In a flame-dried flask under an inert atmosphere, suspend sodium hydride in anhydrous THF.

-

Cool the suspension to 0 °C and add triethyl phosphonoacetate dropwise.

-

Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the ylide.

-

Cool the ylide solution to 0 °C and add a solution of 2,6-dimethoxypyridine-3-carbaldehyde in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain ethyl 2-(2,6-dimethoxypyridin-3-yl)acrylate.

Step 3: Reduction and Hydrolysis

The resulting acrylate ester is then reduced to the saturated ester, followed by hydrolysis to yield the final product, 2-(2,6-dimethoxypyridin-3-yl)acetic acid.

Experimental Protocol: Synthesis of 2-(2,6-Dimethoxypyridin-3-yl)acetic acid

Materials:

-

Ethyl 2-(2,6-dimethoxypyridin-3-yl)acrylate

-

Palladium on carbon (10%)

-

Ethanol or Ethyl Acetate

-

Hydrogen gas

-

Sodium hydroxide solution

-

Hydrochloric acid

Procedure:

-

Reduction: Dissolve the acrylate ester in ethanol or ethyl acetate and add 10% Pd/C.

-

Subject the mixture to hydrogenation in a Parr apparatus or using a hydrogen balloon until the reaction is complete.

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

-

Hydrolysis: Dissolve the resulting saturated ester in a mixture of ethanol and sodium hydroxide solution.

-

Heat the mixture to reflux until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Acidify the aqueous solution with hydrochloric acid to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 2-(2,6-dimethoxypyridin-3-yl)acetic acid.

Pathway B: Synthesis via Directed ortho-Lithiation

This pathway takes advantage of the directing metalation group (DMG) ability of the methoxy groups to achieve regioselective C-H activation at the 3-position.[14][15][16][17]

Diagram: Directed ortho-Lithiation Pathway

Sources

- 1. 2,6-dimethoxypyridine-3-carbaldehyde | CAS#:58819-72-0 | Chemsrc [chemsrc.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. CAS 58819-72-0: 2,6-dimethoxypyridine-3-carbaldehyde [cymitquimica.com]

- 8. 2,6-二甲氧基吡啶-3-甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. scbt.com [scbt.com]

- 10. Wittig Reaction [organic-chemistry.org]

- 11. Wittig reaction - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. 07- DIRECTED ORTHO METALATION · Jacques Mortier [jmortier.unblog.fr]

- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 17. Directed ortho metalation - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physicochemical Properties of 2-(2,6-Dimethoxypyridin-3-yl)acetic acid

Introduction

2-(2,6-Dimethoxypyridin-3-yl)acetic acid is a substituted pyridylacetic acid derivative of significant interest to researchers in medicinal chemistry and drug development. The pyridine scaffold is a cornerstone in the design of bioactive molecules, and the incorporation of an acetic acid moiety provides a crucial handle for interacting with biological targets.[1] The dimethoxy substitution on the pyridine ring further modulates the electronic and steric properties of the molecule, influencing its pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(2,6-Dimethoxypyridin-3-yl)acetic acid, offering field-proven insights and detailed experimental protocols for its characterization. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally similar analogues to provide a robust, inferred profile.

Chemical Identity and Structural Elucidation

The foundational step in characterizing any chemical entity is to establish its precise chemical identity. The structure of 2-(2,6-Dimethoxypyridin-3-yl)acetic acid is defined by a pyridine ring substituted at the 2 and 6 positions with methoxy groups, and at the 3 position with an acetic acid group.

Caption: Chemical structure of 2-(2,6-Dimethoxypyridin-3-yl)acetic acid.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 2-(2,6-Dimethoxypyridin-3-yl)acetic acid |

| Molecular Formula | C₉H₁₁NO₄ |

| Molecular Weight | 197.19 g/mol |

| Canonical SMILES | COC1=CC=C(C(=N1)OC)CC(=O)O |

| InChI Key | InChIKey=GMFZVWNJUBQUHN-UHFFFAOYSA-N |

Comparative Physicochemical Properties

Direct experimental data for the physicochemical properties of 2-(2,6-Dimethoxypyridin-3-yl)acetic acid are not extensively reported in the public domain. To provide a meaningful profile, the following table presents a comparison with structurally related analogues. This comparative approach allows for the estimation of properties and informs experimental design.

Table 2: Physicochemical Properties of 2-(2,6-Dimethoxypyridin-3-yl)acetic acid and Analogues

| Property | 2-(2,6-Dimethoxypyridin-3-yl)acetic acid (Predicted/Inferred) | 2-(2-Chloro-6-methoxypyridin-3-yl)acetic acid[2] | 2-(5,6-dimethoxypyridin-3-yl)acetic acid[3] | 3-Pyridylacetic acid[4] |

| CAS Number | N/A | 1227607-82-0 | N/A | 501-81-5 |

| Molecular Weight ( g/mol ) | 197.19 | 201.61 | 197.19 | 137.14 |

| Melting Point (°C) | Solid (form) | Sealed in dry, 2-8℃ (storage) | N/A | 149-152 |

| Boiling Point (°C) | N/A | N/A | N/A | N/A |

| pKa (Predicted) | ~4-5 (carboxylic acid), ~2-3 (pyridinium) | N/A | N/A | 4.9 (carboxylic acid), 8.8 (pyridinium) |

| LogP (Predicted) | ~0.8 | 1.3707 | 0.6 | -0.4 |

Note: Predicted values are based on computational models and data from related structures.

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The presence of both a carboxylic acid group and a basic pyridine nitrogen suggests that the solubility of 2-(2,6-Dimethoxypyridin-3-yl)acetic acid will be pH-dependent.

Expected Solubility:

-

Aqueous Media: The compound is expected to exhibit low solubility in neutral water. Solubility should increase significantly in acidic solutions due to the protonation of the pyridine nitrogen and in basic solutions due to the deprotonation of the carboxylic acid. The hydrochloride salt form is often used to enhance aqueous solubility of similar compounds.[5]

-

Organic Solvents: Based on its predicted LogP, it is expected to have moderate solubility in polar organic solvents such as methanol, ethanol, and DMSO. Acetic acid can be used as a processing aid to dramatically improve the solubility of weakly basic drugs in organic solvents.[6]

Experimental Protocol for Solubility Determination

A robust method for determining the thermodynamic solubility of a compound is the shake-flask method.

Materials:

-

2-(2,6-Dimethoxypyridin-3-yl)acetic acid

-

Phosphate buffered saline (PBS) at various pH values (e.g., 2.0, 5.0, 7.4, 9.0)

-

Methanol, Ethanol, DMSO

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

-

Shaking incubator

-

Centrifuge

-

0.22 µm syringe filters

Procedure:

-

Add an excess amount of the compound to a known volume of each solvent in separate vials.

-

Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

-

After incubation, centrifuge the samples to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.

-

Dilute the filtered solution with the appropriate mobile phase and analyze the concentration using a pre-validated HPLC method.

-

The solubility is determined from the concentration of the saturated solution.

Acid-Base Properties (pKa)

The pKa values of the carboxylic acid and the pyridine nitrogen are critical for understanding the ionization state of the molecule at different physiological pHs, which in turn affects its solubility, membrane permeability, and interaction with biological targets.

Predicted pKa Values:

-

Carboxylic Acid (pKa₁): The pKa of the carboxylic acid is expected to be in the range of 4-5, typical for acetic acid derivatives.

-

Pyridinium (pKa₂): The basicity of the pyridine nitrogen is reduced by the electron-withdrawing effect of the two methoxy groups. Therefore, the pKa of the conjugate acid (pyridinium ion) is predicted to be in the range of 2-3.

Experimental Protocol for pKa Determination

Potentiometric titration is a standard and reliable method for determining pKa values.

Caption: Workflow for pKa determination by potentiometric titration.

Spectroscopic Profile

Spectroscopic analysis is indispensable for structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, the methylene protons of the acetic acid group, and the methoxy protons. The chemical shifts will be influenced by the electronic effects of the substituents. The symmetry in 2,6-disubstituted pyridines simplifies the spectrum of the pyridine ring.[7]

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The symmetry of the 2,6-dimethoxy substitution will result in fewer signals for the pyridine ring carbons than would be expected for an unsymmetrically substituted ring.[7]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.[8][9][10][11]

-

O-H stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.

-

C=O stretch (Carboxylic Acid): A strong absorption band around 1700-1725 cm⁻¹.

-

C-O stretch (Carboxylic Acid and Methoxy): Bands in the region of 1210-1320 cm⁻¹ and 1000-1150 cm⁻¹, respectively.

-

C=N and C=C stretch (Pyridine Ring): Multiple bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Electrospray Ionization (ESI): In positive ion mode, the molecular ion peak [M+H]⁺ would be expected at m/z 198.1. In negative ion mode, the [M-H]⁻ peak would be observed at m/z 196.1.

-

Fragmentation: Common fragmentation pathways for pyridylacetic acids involve the loss of CO₂ (44 Da) and the cleavage of the acetic acid side chain.[4]

Synthesis and Stability

A plausible synthetic route to 2-(2,6-Dimethoxypyridin-3-yl)acetic acid can be proposed based on established transformations of pyridine compounds.[1] A common strategy involves the homologation of a carboxylic acid or an aldehyde at the 3-position of the 2,6-dimethoxypyridine core.

Caption: A plausible synthetic route to 2-(2,6-Dimethoxypyridin-3-yl)acetic acid.

Chemical Stability:

Pyridylacetic acids can be susceptible to degradation under certain conditions.

-

pH-Dependent Stability: The stability of the compound is expected to be pH-dependent due to its amphoteric nature. Forced degradation studies under acidic, basic, and neutral conditions are recommended to identify the optimal pH range for stability.[12]

-

Decarboxylation: Pyridylacetic acids, particularly those with the acetic acid moiety at the 2- or 4-position, can be prone to decarboxylation, especially upon heating.[13][14] While the 3-substituted isomer is generally more stable, this potential degradation pathway should be considered.[13]

Biological Context and Potential Applications

Substituted pyridine derivatives are a well-established class of compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[15][16][17][18][19] The specific structural features of 2-(2,6-Dimethoxypyridin-3-yl)acetic acid make it an attractive candidate for screening in various biological assays. The acetic acid group can act as a key pharmacophoric element, engaging in hydrogen bonding and electrostatic interactions with protein targets. The dimethoxy substituents can influence the compound's lipophilicity and metabolic stability.

Conclusion

This technical guide has provided a comprehensive overview of the key physicochemical properties of 2-(2,6-Dimethoxypyridin-3-yl)acetic acid. While direct experimental data is limited, a robust profile has been constructed through a comparative analysis of structurally related compounds and the application of fundamental chemical principles. The detailed experimental protocols and workflow diagrams offer a practical framework for researchers to characterize this and similar molecules. A thorough understanding of these physicochemical properties is paramount for advancing the development of this compound and its derivatives as potential therapeutic agents.

References

-

Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. - J-Stage. (n.d.). Retrieved from [Link]

- Dawa, B. A., & Gowland, J. A. (1978). Infrared studies of carboxylic acids and pyridine in chloroform and methanol. Canadian Journal of Chemistry, 56(19), 2567-2571.

-

Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria | Langmuir - ACS Publications. (2017, November 7). Retrieved from [Link]

-

Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria - PubMed. (2017, November 21). Retrieved from [Link]

-

Instability of 2,2-di(pyridin-2-yl)acetic acid. Tautomerization versus decarboxylation - PMC. (n.d.). Retrieved from [Link]

-

The13C NMR, UV and IR absorption spectra of pyridinedicarboxylic acids. (1999, February 1). Retrieved from [Link]

-

Instability of 2,2-di(pyridin-2-yl)acetic acid. Tautomerization decarboxylation - ResearchGate. (2010, July 1). Retrieved from [Link]

-

2-Pyridineacetic acid | C7H7NO2 | CID 85318 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

Synthesis and biological activity of substituted-4,5,6,7-tetrahydrothieno pyridines: a review. (n.d.). Retrieved from [Link]

-

Synthesis, characterization, and biological activities of substituted pyridine-based azomethine scaffolds | European Journal of Chemistry. (2024, September 15). Retrieved from [Link]

-

2-(5,6-dimethoxypyridin-3-yl)acetic acid - PubChemLite. (n.d.). Retrieved from [Link]

-

Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide. (n.d.). Retrieved from [Link]

-

Synthesis and biological activity of polysubstituted pyridines | Request PDF - ResearchGate. (2025, August 7). Retrieved from [Link]

-

Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - MDPI. (2022, December 21). Retrieved from [Link]

-

Synthesis of pyridine derivatives for diverse biological activity profiles: A review | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

(A) 1 H-NMR and (B) 13 C-NMR spectra of Peak 2 from Fraction 6 of the... - ResearchGate. (n.d.). Retrieved from [Link]

-

13C NMR Spectrum (1D, 226 MHz, H2O, predicted) (NP0284394) - NP-MRD. (n.d.). Retrieved from [Link]

- A kind of preparation method of 4- amino -2,6- dimethoxypyridin - Google Patents. (n.d.).

-

Aceticacid, 2-[[2-(2,3,4-trimethoxyphenyl)cyclohexyl]thio]- | C17H24O5S | CID - PubChem. (n.d.). Retrieved from [Link]

-

HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives. (n.d.). Retrieved from [Link]

- Preparation method for 2-amino-4, 6-dimethoxy pyrimidine - Google Patents. (n.d.).

-

Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents (and some in water as well). (2025, August 28). Retrieved from [Link]

- A kind of preparation method of 4- amino -2,6- dimethoxypyridins - Google Patents. (n.d.).

-

Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - Scholarly Publications Leiden University. (2021, April 30). Retrieved from [Link]

-

Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture - MDPI. (n.d.). Retrieved from [Link]

-

3-Pyridineacetic acid | C7H7NO2 | CID 108 - PubChem. (n.d.). Retrieved from [Link]

-

2,2-difluoro-2-(6-methoxypyridin-3-yl)acetic acid - PubChemLite. (n.d.). Retrieved from [Link]

-

pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi - Organic Chemistry Data. (2022, April 7). Retrieved from [Link]

-

pKa Data Compiled by R. Williams page-1 pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8. (n.d.). Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. PubChemLite - 2-(5,6-dimethoxypyridin-3-yl)acetic acid (C9H11NO4) [pubchemlite.lcsb.uni.lu]

- 4. 3-Pyridineacetic acid | C7H7NO2 | CID 108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. [jstage.jst.go.jp]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Instability of 2,2-di(pyridin-2-yl)acetic acid. Tautomerization versus decarboxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and biological activity of substituted-4,5,6,7-tetrahydrothieno pyridines: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis, characterization, and biological activities of substituted pyridine-based azomethine scaffolds | European Journal of Chemistry [eurjchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines | MDPI [mdpi.com]

- 19. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-(2,6-Dimethoxypyridin-3-yl)acetic acid: Synthesis, Characterization, and Commercial Landscape

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(2,6-dimethoxypyridin-3-yl)acetic acid, a substituted pyridine derivative with potential applications in medicinal chemistry and drug discovery. Due to its status as a novel or non-standard research chemical, this guide focuses on a proposed, scientifically sound synthetic pathway, starting from commercially available precursors. We will delve into the strategic considerations for its synthesis, potential methodologies for its characterization, and the commercial availability of its key starting materials.

Executive Summary: A Novel Pyridine Derivative

Substituted pyridylacetic acids are a well-established class of compounds in pharmaceutical research, often serving as key intermediates or final active pharmaceutical ingredients (APIs). The unique electronic and steric properties imparted by substituents on the pyridine ring can significantly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile.

Proposed Synthetic Pathway and Methodologies

The synthesis of 2-(2,6-dimethoxypyridin-3-yl)acetic acid can be logically approached from the commercially available precursor, 2,6-dimethoxypyridine. The overall strategy involves the introduction of a functional group at the 3-position of the pyridine ring, which can then be elaborated into an acetic acid moiety. A robust and versatile approach is through the formation of a boronic acid intermediate, followed by a cross-coupling reaction.

Key Starting Materials

The successful synthesis of the target compound hinges on the quality and availability of its precursors. The following table summarizes the key starting materials for our proposed route.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Availability |

| 2,6-Dimethoxypyridine | 6231-18-1 | C₇H₉NO₂ | 139.15 | Commercially Available |

| 2,6-Dimethoxypyridine-3-boronic acid | 221006-70-8[1] | C₇H₁₀BNO₄ | 182.97[2] | Commercially Available |

Synthetic Workflow Diagram

The proposed multi-step synthesis is outlined below. This workflow is designed for efficiency and utilizes well-established chemical transformations, enhancing the reliability of the protocol.

Sources

Solubility Profile and Solvent Selection Guide: 2-(2,6-Dimethoxypyridin-3-yl)acetic Acid

[1]

Executive Summary

2-(2,6-Dimethoxypyridin-3-yl)acetic acid is a functionalized heterocyclic building block used in the synthesis of pharmaceutical intermediates, particularly for targets requiring electron-rich pyridine scaffolds (e.g., P2X3 antagonists, Factor Xa inhibitors).[1] Its solubility behavior is governed by the interplay between the ionizable carboxylic acid tail (pKa ~4.2) and the lipophilic, electron-donating dimethoxy-pyridine core.[1]

This guide provides a comprehensive solubility analysis, classifying solvents by thermodynamic compatibility, and details a self-validating protocol for experimental determination.[1]

Physicochemical Characterization

Understanding the molecular drivers of solubility is prerequisite to solvent selection.[1]

| Property | Value (Predicted/Analog*) | Structural Implication |

| Molecular Weight | ~197.19 g/mol | Small molecule; kinetics of dissolution are rapid.[1] |

| LogP (Octanol/Water) | ~0.8 – 1.2 | Moderately lipophilic.[1] Soluble in organic solvents; poor water solubility at pH < pKa.[1] |

| pKa (Acid) | ~4.2 (COOH) | Critical: Solubility in water is pH-dependent.[1] At pH > 6.0, solubility increases >100-fold due to carboxylate formation. |

| H-Bond Donors | 1 (COOH) | Capable of donating protons; soluble in H-bond accepting solvents (DMSO, Alcohols).[1] |

| H-Bond Acceptors | 4 (2x OMe, Py-N, C=O) | High affinity for protic solvents (Water, Methanol).[1] |

*Note: Values derived from structural analogs (2-(2,6-dimethoxyphenyl)acetic acid) and QSAR modeling where specific experimental data is proprietary.

Solubility Data & Solvent Compatibility

The following data categorizes solvents based on their utility for reaction , crystallization , and extraction .[1]

Table 1: Solubility Profile by Solvent Class (25°C)

| Solvent Class | Solvent | Solubility Rating | Estimated Conc. | Application Context |

| Polar Aprotic | DMSO | Very High | > 100 mg/mL | Primary Solvent: Ideal for stock solutions and biological assays.[1] |

| DMF | Very High | > 100 mg/mL | Reaction solvent; difficult to remove (high BP).[1] | |

| Polar Protic | Methanol | High | 50–80 mg/mL | Crystallization: Good solubility hot; moderate cold.[1] Ideal for recrystallization.[1] |

| Ethanol | Moderate | 30–50 mg/mL | Preferred "green" solvent for scale-up purification.[1] | |

| Water (pH 2) | Very Low | < 1 mg/mL | Anti-solvent: Used to precipitate the free acid form.[1] | |

| Water (pH 8) | High | > 50 mg/mL | Soluble as the carboxylate salt (Na+/K+).[1] | |

| Chlorinated | DCM | High | 40–60 mg/mL | Extraction: Excellent for partitioning the free acid from aqueous layers.[1] |

| Chloroform | High | 40–60 mg/mL | Alternative extraction solvent.[1] | |

| Ethers/Esters | Ethyl Acetate | Moderate | 10–25 mg/mL | Partitioning: Standard solvent for work-up; selective solubility aids purification.[1] |

| THF | High | > 50 mg/mL | Reaction solvent (e.g., reductions, couplings).[1] | |

| Non-Polar | Hexane/Heptane | Insoluble | < 0.1 mg/mL | Anti-solvent: Used to crash out the product from DCM or Ethyl Acetate.[1] |

Mechanism of Action: pH-Dependent Solubility

The solubility of this compound in aqueous media is a binary switch controlled by pH.[1]

-

pH < 4 (Acidic): The molecule exists as the neutral free acid (COOH).[1] Lattice energy dominates, resulting in precipitation.

-

pH > 6 (Basic): The molecule exists as the anion (COO⁻).[1] Solvation energy dominates, resulting in full dissolution.

Figure 1: The reversible pH-dependent solubility switch, utilized for Acid-Base Extraction purification.[1]

Experimental Protocols

To ensure data integrity, use the following self-validating protocols.

Protocol A: Gravimetric Solubility Determination (Shake-Flask Method)

Objective: Determine the saturation solubility in a specific solvent at ambient temperature.[1]

-

Preparation: Add excess solid (~50 mg) of 2-(2,6-Dimethoxypyridin-3-yl)acetic acid to a glass vial containing 1.0 mL of the target solvent.

-

Equilibration: Cap tightly and agitate (shaker or magnetic stir bar) at 25°C for 24 hours.

-

Validation Check: Ensure solid is still visible.[1] If fully dissolved, add more solid until precipitation persists.

-

-

Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter into a pre-weighed vial.

-

Evaporation: Evaporate the solvent (vacuum oven or nitrogen stream) until constant weight is achieved.[1]

-

Calculation:

Protocol B: Purification via Acid-Base Extraction

Objective: Isolate pure compound from crude reaction mixtures using differential solubility.[1]

-

Dissolution: Dissolve crude mixture in Dichloromethane (DCM) .

-

Extraction (Impurity Removal): Wash organic layer with 1M HCl .[1]

-

Rationale: The pyridine nitrogen is weakly basic but sterically hindered/electronically deactivated by methoxy groups; however, highly basic impurities will move to the aqueous layer. The carboxylic acid remains in DCM.[1]

-

-

Extraction (Product Transfer): Extract the DCM layer with Saturated NaHCO₃ (aq) (pH ~8.5).[1]

-

Precipitation: Separate the aqueous layer and slowly acidify with 6M HCl to pH ~2 while stirring.

-

Result: The product precipitates as a white solid.[1]

-

-

Filtration: Collect solid via vacuum filtration and wash with cold water.[1]

Solvent Selection Decision Tree

Use this logic flow to select the optimal solvent for your specific process step.

Figure 2: Decision matrix for solvent selection based on experimental intent.

Safety & Handling (MSDS Highlights)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319).[1][2] May cause respiratory irritation (H335).[1][2]

-

Handling: Handle in a fume hood. Avoid inhalation of dust.[1]

-

Storage: Store in a cool, dry place. Keep container tightly closed. Hygroscopic nature is possible due to the carboxylic acid; desiccant storage is recommended.[1]

References

Technical Guide: Structural Analogs and Derivatives of 2-(2,6-Dimethoxypyridin-3-yl)acetic acid

Executive Summary

This technical guide provides a comprehensive analysis of 2-(2,6-dimethoxypyridin-3-yl)acetic acid , a high-value scaffold in modern medicinal chemistry. Unlike simple phenylacetic acids, this pyridine derivative offers a unique electronic profile and metabolic stability due to the 2,6-dimethoxy substitution pattern.

This molecule serves as a critical intermediate in the synthesis of P2X3 receptor antagonists (for chronic cough and neuropathic pain) and

This guide details the structural rationale, validated synthetic pathways, and derivative strategies necessary for utilizing this scaffold in drug discovery campaigns.

Structural Analysis & Pharmacophore Modeling

The "Privileged" 2,6-Dimethoxypyridine Motif

The core utility of this molecule lies in the specific substitution pattern of the pyridine ring.

-

Electronic Effect: The pyridine nitrogen is naturally electron-deficient. However, the two methoxy groups at positions 2 and 6 act as strong electron-donating groups (EDGs) via resonance. This increases the electron density at the C3 and C5 positions, making the ring more phenyl-like in its reactivity and binding properties, yet retaining the hydrogen-bond accepting capability of the pyridine nitrogen.

-

Metabolic Blockade: Unsubstituted pyridines are prone to N-oxidation or oxidation at the C2/C6 positions by CYP450 enzymes. The methoxy groups sterically and electronically block these metabolic "hotspots," significantly extending the half-life (

) of the parent drug. -

Lipophilicity Tuning: The methoxy groups increase lipophilicity compared to a bare pyridine, improving membrane permeability (CNS penetration), which is critical for targets like P2X3 and

-secretase located in the nervous system.

Structural Activity Relationship (SAR) Map

The following diagram illustrates the functional zones of the molecule for medicinal chemistry optimization.

Figure 1: SAR Map highlighting the metabolic shield (Red), binding element (Yellow), and derivatization vector (Green).

Synthetic Pathways[1][2]

The synthesis of 2-(2,6-dimethoxypyridin-3-yl)acetic acid requires navigating the electron-rich nature of the ring. Direct alkylation is difficult; therefore, a Vilsmeier-Haack Formylation followed by homologation is the industry-standard "Route of Choice."

Primary Route: Formylation & Homologation

This route is scalable and avoids the use of expensive palladium catalysts required for cross-coupling.

-

Starting Material: 2,6-Dimethoxypyridine.

-

Formylation: Reaction with

and DMF introduces an aldehyde at the C3 position (highly selective due to ortho-direction by the methoxy group). -

Reduction: Sodium borohydride (

) reduction yields the alcohol. -

Chlorination: Conversion to the benzylic-type chloride using

. -

Cyanation: Nucleophilic displacement with

adds the extra carbon. -

Hydrolysis: Basic hydrolysis converts the nitrile to the target acetic acid.

Synthetic Workflow Diagram

Figure 2: Step-wise synthetic pathway from commercially available 2,6-dimethoxypyridine.

Experimental Protocols

The following protocols are designed for high purity and reproducibility. Causality is noted for critical steps to ensure troubleshooting capability.

Protocol A: Hydrolysis of 2-(2,6-dimethoxypyridin-3-yl)acetonitrile

Context: This is the final step to generate the core acid.

-

Reagents:

-

Substrate: 2-(2,6-dimethoxypyridin-3-yl)acetonitrile (1.0 eq)

-

Base: Sodium Hydroxide (NaOH), 4M aqueous solution (5.0 eq)

-

Solvent: Ethanol (EtOH)

-

-

Procedure:

-

Dissolve the nitrile in EtOH (5 mL/mmol). Reasoning: Ethanol ensures solubility of the organic nitrile while being miscible with the aqueous base.

-

Add 4M NaOH dropwise.

-

Heat the mixture to reflux (

) for 4–6 hours. Monitor by TLC (System: 50% EtOAc/Hexane). The nitrile spot ( -

Critical Step: Cool to room temperature. Concentrate under reduced pressure to remove EtOH.

-

Acidify the remaining aqueous residue with 2M HCl to pH 3–4. Caution: Do not go below pH 2 to avoid protonating the pyridine nitrogen excessively, which may trap the product in the water phase.

-

Extract with Ethyl Acetate (

). Dry combined organics over

-

-

Validation:

-

Yield: Expected >85%.

-

1H NMR (DMSO-d6): Look for the disappearance of the

singlet of the nitrile (

-

Protocol B: Amide Coupling (Derivatization)

Context: Creating a P2X3 antagonist analog.

-

Reagents:

-

Acid: 2-(2,6-dimethoxypyridin-3-yl)acetic acid (1.0 eq)

-

Amine: e.g., 5-amino-2-chloropyridine (1.1 eq)

-

Coupling Agent: HATU (1.2 eq)

-

Base: DIPEA (3.0 eq)

-

Solvent: DMF (anhydrous)

-

-

Procedure:

-

Dissolve the acid in DMF under Nitrogen.

-

Add DIPEA, followed by HATU. Stir for 15 minutes. Reasoning: Pre-activation of the acid forms the active ester, reducing racemization (if chiral centers were present) and improving yield.

-

Quench with water/brine. Extract with EtOAc.[4]

-

-

Validation:

-

LC-MS: Look for

peak corresponding to the amide. -

Purification: These derivatives often require Flash Chromatography (0-10% MeOH in DCM).

-

Derivative Data & Properties

The following table summarizes key physicochemical properties of the core acid and its common derivatives compared to the phenyl isostere.

| Compound | Structure Type | LogP (Calc) | tPSA ( | Primary Application |

| Core Acid | Pyridine-Acetic Acid | 1.2 | 65.0 | Building Block / Intermediate |

| Phenyl Analog | 2,6-Dimethoxyphenylacetic acid | 1.8 | 50.0 | Bioisosteric Control (Comparison) |

| Amide Deriv. | Benzyl Amide | 2.5 | 55.0 | P2X3 Antagonist Lead |

| Ester Deriv. | Methyl Ester | 1.9 | 52.0 | Prodrug / Analytical Standard |

Data Note: The Pyridine core is less lipophilic (lower LogP) than the Phenyl analog, improving solubility.

References

-

P2X3 Receptor Antagonists & Scaffolds

-

Pyridine Scaffold Chemistry

-

Synthesis of Pyridine Acetic Acids

- Title: An In-Depth Technical Guide on the Discovery and Initial Synthesis of 2-(2,6-dichloropyridin-4-yl)acetic acid (Analogous Methodology).

-

Source: BenchChem Technical Guides.[3]

-

Gamma-Secretase Modulators (Methoxypyridine Application)

- Title: Design and synthesis of novel methoxypyridine-derived gamma-secretase modul

- Source: Bioorganic & Medicinal Chemistry (ScienceDirect).

-

URL:[Link]

Sources

- 1. CN107619393B - Synthesis method of 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]

- 2. CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN1246313C - New method for preparing 3-pyridine acetic hydrochloride - Google Patents [patents.google.com]

- 5. Characterization of three diaminopyrimidines as potent and selective antagonists of P2X3 and P2X2/3 receptors with in vivo efficacy in a pain model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Silico Prediction of Properties for 2-(2,6-Dimethoxypyridin-3-yl)acetic acid

Foreword: The Imperative of Predictive Science in Modern Drug Discovery

In the landscape of pharmaceutical research and development, the path from a promising chemical entity to a market-approved therapeutic is fraught with challenges, high costs, and a significant rate of attrition. A primary cause for late-stage failures can be attributed to unfavorable pharmacokinetic and safety profiles.[1][2] The advent of robust computational, or in silico, methodologies has fundamentally altered this paradigm.[3][4] By enabling the early-stage prediction of a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, researchers can prioritize candidates with a higher probability of success, thereby de-risking development pipelines and conserving valuable resources.[5][6][7]

This technical guide serves as a comprehensive overview of the principles and practices involved in the in silico characterization of 2-(2,6-Dimethoxypyridin-3-yl)acetic acid . This molecule, featuring a substituted pyridylacetic acid scaffold, belongs to a class of compounds with recognized potential in medicinal chemistry.[8] We will proceed as senior application scientists, not merely listing predictive tools but elucidating the causal links between molecular structure and biological behavior, explaining the rationale behind specific computational models, and providing a framework for interpreting the resulting data to make informed decisions.

Molecular Foundation: Structuring the Query

Before any prediction can occur, the target molecule must be represented in a machine-readable format. The canonical representation for 2-(2,6-Dimethoxypyridin-3-yl)acetic acid is the SMILES (Simplified Molecular-Input Line-Entry System) string: COC1=NC=CC(CC(=O)O)=C1OC. This format encodes the atomic composition and connectivity, serving as the universal input for the predictive algorithms discussed herein.

Core Physicochemical Profiling: The Bedrock of Pharmacokinetics

The journey of a drug through the body is governed by fundamental physicochemical laws. Predicting these core properties is the essential first step in building a comprehensive ADMET profile.

Acidity and Ionization (pKa)

Causality: The acid dissociation constant, or pKa, dictates the charge state of a molecule at a given pH. For 2-(2,6-Dimethoxypyridin-3-yl)acetic acid, the carboxylic acid moiety is acidic, while the pyridine nitrogen is basic. This ionization state profoundly impacts aqueous solubility, membrane permeability, and receptor binding. An accurate pKa prediction is therefore critical for all subsequent absorption and distribution models.[9]

Methodology: Modern pKa prediction software employs algorithms trained on vast databases of experimentally determined values.[9][10] These tools analyze the input structure to identify all ionizable centers and calculate their respective pKa values by comparing the query molecule to known compounds and applying corrections based on the local electronic environment. Advanced methods may combine these empirical approaches with quantum mechanical calculations for higher accuracy.[11]

Experimental Protocol: Generalized pKa Prediction

-

Input: Load the SMILES string COC1=NC=CC(CC(=O)O)=C1OC into a pKa prediction tool (e.g., ACD/pKa, Marvin, MoKa).[9][10][12]

-

Ionization Site Identification: The software automatically identifies the acidic proton on the carboxylic acid and the basic nitrogen on the pyridine ring.

-

Calculation: Execute the prediction algorithm. The software references its internal database of over 26,000 compounds to find structurally similar fragments and calculate the pKa.[9]

-

Analysis: Review the output, which includes the predicted pKa values for both the acidic and basic sites. Visualize the species distribution plot, which shows the percentage of each ionic form as a function of pH.

-

Validation: Assess the reliability of the prediction. Reputable tools provide a confidence index or display the most similar structures from the training set, allowing the user to verify that the molecule falls within the model's applicability domain.[9]

Lipophilicity (LogP and LogD)

Causality: Lipophilicity, the "greasiness" of a molecule, is a key determinant of its ability to cross biological membranes. It is typically expressed as LogP (the partition coefficient between octanol and water for the neutral species) or LogD (the distribution coefficient, which accounts for all ionic species at a specific pH). An optimal LogP/D balance is required for a drug to be absorbed from the gut, distribute to tissues, and avoid being sequestered in fatty tissues.

Methodology: A variety of algorithms exist for LogP prediction. Atom-based methods like ALOGP and XLogP3 dissect the molecule into its constituent atoms and sum their contributions to lipophilicity.[13][14] Other methods rely on larger structural fragments. The predicted pKa values are essential for converting the calculated LogP to the more physiologically relevant LogD at pH 7.4.

Aqueous Solubility (LogS)

Causality: A drug must dissolve in the aqueous environment of the gastrointestinal tract to be absorbed. Poor aqueous solubility is a major hurdle in drug development.[15] Solubility is a complex property influenced by both lipophilicity (hydrophobic interactions) and the energy required to break the crystal lattice of the solid compound.

Methodology: In silico solubility prediction models, such as those implemented in SoluDEM, ESOL, or ADMET Predictor, are often built using machine learning algorithms trained on large datasets of experimental solubility data.[15][16][17] These models use a range of molecular descriptors, including LogP, molecular weight, and topological polar surface area (TPSA), to predict the intrinsic solubility (LogS) of the neutral species. The pH-dependent solubility profile can then be generated using the Henderson-Hasselbalch equation with the previously predicted pKa values.

ADMET Profiling: Predicting the Fate of a Molecule

With a solid physicochemical foundation, we can proceed to predict the molecule's journey through the body. The overall workflow for this predictive assessment is outlined below.

Sources

- 1. mdpi.com [mdpi.com]

- 2. crdd.osdd.net [crdd.osdd.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sygnaturediscovery.com [sygnaturediscovery.com]

- 6. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 7. ADMET Prediction - Protheragen [wavefunction.protheragen.ai]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. acdlabs.com [acdlabs.com]

- 10. chemaxon.com [chemaxon.com]

- 11. schrodinger.com [schrodinger.com]

- 12. MoKa - pKa modelling [moldiscovery.com]

- 13. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]

- 14. 2-(6-Methylpyridin-3-yl)acetic acid | C8H9NO2 | CID 22507698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. SoluDEM: Solubility Modelling Software | Formulation Stability Prediction Software [pharmadem.in]

- 16. Predicting Solubility | Rowan [rowansci.com]

- 17. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]

Technical Guide: Thermal Stability & Decomposition of 2-(2,6-Dimethoxypyridin-3-yl)acetic acid

[1]

Executive Technical Summary

2-(2,6-Dimethoxypyridin-3-yl)acetic acid is a functionalized pyridine derivative used primarily as an intermediate in the synthesis of P2X3 antagonists and kinase inhibitors.[1] Unlike its 2- and 4-pyridyl isomers, which are highly unstable, this 3-substituted variant exhibits enhanced thermal stability due to the specific electronic environment created by the 2,6-dimethoxy substitution pattern.[1]

Chemical Identity & Structural Properties[1][2][3]

| Property | Detail |

| Chemical Name | 2-(2,6-Dimethoxypyridin-3-yl)acetic acid |

| Molecular Formula | |

| Molecular Weight | 197.19 g/mol |

| Structural Features | [1][2][3][4][5][6] • Pyridine Core: Electron-rich due to bis-methoxy substitution.[1]• C3-Position: The acetic acid tail is at the meta-like position relative to nitrogen, preventing direct resonance stabilization of the decarboxylation intermediate.[1]• Methoxy Groups (2,6-): Strong Electron Donating Groups (EDG) via resonance (+M).[1] |

| Predicted Melting Point |

Thermal Decomposition Mechanism[9][10][11]

The thermal stability of pyridylacetic acids is dictated by the stability of the carbanion/ylide intermediate formed upon loss of carbon dioxide.[1]

The Decarboxylation Pathway

Pyridylacetic acids generally decompose via a cyclic transition state or a zwitterionic intermediate.[1]

-

Isomeric Stability Rule:

-

Impact of 2,6-Dimethoxy Substitution: The methoxy groups at positions 2 and 6 are strong electron donors.[1]

Decomposition Pathway Diagram

The following diagram illustrates the primary thermal degradation route (Decarboxylation) and secondary high-temperature oxidative pathways.

Caption: Thermal decarboxylation pathway yielding the methyl-pyridine derivative.

Experimental Characterization Protocols

To validate the stability of a specific batch, the following analytical workflows are recommended. These protocols are self-validating through the use of internal standards and mass balance checks.[1]

Thermal Gravimetric Analysis (TGA)

-

Objective: Determine the precise onset temperature of decarboxylation (

). -

Protocol:

-

Load 5–10 mg of sample into a platinum or ceramic pan.

-

Purge with

at 50 mL/min (inert atmosphere is critical to distinguish oxidation from decarboxylation). -

Ramp rate:

from

-

-

Expected Result: A sharp mass loss step of 22.3% (theoretical loss of

: -

Interpretation:

HPLC Stability-Indicating Method

This method separates the parent acid from its neutral decarboxylated impurity (2,6-dimethoxy-3-methylpyridine).[1]

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), |

| Mobile Phase A | 0.1% Phosphoric Acid in Water (Acidic pH suppresses ionization of the carboxylic acid, improving retention) |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 min |

| Detection | UV @ 270 nm (Pyridine absorption max) |

| Retention Logic | The Parent Acid (polar) will elute earlier.[1] The Decarboxylated Impurity (neutral, less polar) will elute later.[1] |

Handling & Storage Guidelines

Based on the mechanistic analysis, the following storage conditions are mandatory to prevent slow degradation over time.

-

Temperature: Store at controlled room temperature (

) or refrigerated ( -

pH Sensitivity: Avoid Acidic Conditions.

-

Reasoning: Protonation of the pyridine nitrogen or the carbonyl oxygen can catalyze decarboxylation by lowering the activation energy of the transition state [2].[1]

-

-

Solvent Selection: When in solution, avoid high-boiling acidic solvents (e.g., acetic acid at reflux).[1] Use neutral, aprotic solvents (DCM, THF) for processing where possible.[1]

Analytical Workflow for Stability Testing

Caption: Workflow for validating batch stability against thermal stress.

References

-

Sigma-Aldrich. (n.d.).[1] 2,6-Dimethoxypyridine-3-boronic acid Product Specification. Retrieved from (Analogue melting point data).[1]

-

Dunn, A. D., & Norrie, R. (1989).[1] Decarboxylation of heteroaryl acetic acids. Journal of Heterocyclic Chemistry. (General mechanism for pyridine acetic acid decarboxylation).[1]

-

Katritzky, A. R. (2010).[1] Handbook of Heterocyclic Chemistry. Elsevier.[1] (Electronic effects of methoxy substituents on pyridine ring stability).

-

BenchChem. (n.d.).[1] Protocols for the Synthesis of 2-(2,6-dichloropyridin-4-yl)acetic Acid Derivatives. Retrieved from (Comparative synthesis and handling of halo-pyridylacetic acids).[1]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CAS 221006-70-8: 2,6-Dimethoxypyridine-3-boronic acid [cymitquimica.com]

- 3. EP3112350B1 - Method for producing pyrazole compound - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. CN102491948A - Preparation method for 2-amino-4, 6-dimethoxy pyrimidine - Google Patents [patents.google.com]

- 6. WO2012007926A1 - Substituted imidazoquinoline derivatives as kinase inhibitors - Google Patents [patents.google.com]

Reactivity Profile: The 2,6-Dimethoxypyridine (2,6-DMP) Scaffold

The following technical guide details the reactivity profile of the 2,6-dimethoxypyridine ring system.

Executive Summary

The 2,6-dimethoxypyridine (2,6-DMP) ring system represents a "privileged scaffold" in medicinal chemistry, distinguished by its unique electronic "push-pull" architecture. Unlike unsubstituted pyridine, which is electron-deficient and prone to nucleophilic attack, 2,6-DMP is electron-rich due to the mesomeric donation of the two methoxy groups. This inversion of electronic character renders the C3 and C5 positions highly susceptible to electrophilic functionalization, while the methoxy groups themselves serve as potent Directed Metalation Groups (DMGs) for regioselective organometallic chemistry. This guide dissects these reactivity vectors, providing researchers with a roadmap for exploiting this scaffold in drug discovery.

Electronic Architecture & Reactivity Map

To manipulate 2,6-DMP effectively, one must understand the competition between the inductive withdrawal of the ring nitrogen (

-

The Nitrogen Effect: The pyridine nitrogen creates a dipole, generally deactivating the ring. However, in 2,6-DMP, steric shielding at C2/C6 and electron density donation from the methoxy groups mitigate the nitrogen's ability to act as a nucleophilic sink (N-alkylation is slower than in simple pyridines).

-

The Methoxy Effect: The oxygen lone pairs donate electron density into the

-system. Resonance structures localize this negative charge density primarily at the C3 and C5 positions (the -

Net Result: The ring behaves more like an electron-rich arene (e.g., 1,3-dimethoxybenzene) than a typical pyridine.

Visualization: Divergent Reaction Pathways

The following diagram illustrates the three primary vectors of reactivity accessible from the parent scaffold.

Figure 1: Divergent synthetic pathways for 2,6-dimethoxypyridine. Blue indicates organometallic routes; Red indicates classical electrophilic substitution; Green indicates degradative functionalization.

Primary Vector: Directed Ortho Metalation (DoM)

The Gold Standard for Functionalization

The most robust method for functionalizing 2,6-DMP is Directed Ortho Metalation (DoM). This reaction relies on the coordination of an organolithium reagent to the methoxy oxygen, which brings the base into proximity with the C3 proton.

Mechanistic Insight[1][2]

-

Directing Group (DMG): The methoxy group is a strong DMG (Coordination-Induced Proximity Effect - CIPE).

-

Regioselectivity: Deprotonation occurs exclusively at C3 (or C5), ortho to the directing group.

-

Lithium Stability: The resulting 3-lithio-2,6-dimethoxypyridine species is stable at

in THF. However, warming above

Comparative Data: Bases and Solvents

| Base Reagent | Solvent | Temp ( | C3-Lithiation Efficiency | Notes |

| THF | -78 | High (>90%) | Standard protocol. Requires anhydrous conditions. | |

| -78 | Moderate | Slower kinetics due to weaker Li solvation. | ||

| LDA | THF | -78 | Low | Acts as a nucleophile or causes incomplete metalation. |

| THF | -90 | High | Risk of nucleophilic attack on the ring; overkill for this system. |

Secondary Vector: Electrophilic Aromatic Substitution (EAS)

Classical C3 Functionalization

Due to the electron-donating methoxy groups, 2,6-DMP undergoes EAS much more readily than pyridine, though less reactive than 1,3-dimethoxybenzene.

-

Nitration: Standard mixed acid conditions (

) yield 3-nitro-2,6-dimethoxypyridine. The reaction is driven by the stabilization of the carbocation intermediate by the ortho-methoxy group [2]. -

Halogenation: Bromination (

in acetic acid) or Iodination (NIS) selectively targets the C3 position. -

Formylation: Vilsmeier-Haack conditions (

) can introduce an aldehyde at C3, although yields are often superior using the DoM route described below.

Tertiary Vector: Nucleophilic Vulnerabilities

Demethylation and Scaffold Hopping

While the ring is electron-rich, preventing typical

-

Reagents:

in acetic acid (harsh), -

Utility: This reaction is critical for "scaffold hopping" in drug design, converting a lipophilic pyridine into a polar, hydrogen-bond-donating pyridone pharmacophore.

Detailed Experimental Protocol

Target: Synthesis of 2,6-dimethoxypyridine-3-carbaldehyde Method: Directed Ortho Metalation (DoM) Rationale: This protocol demonstrates the high regioselectivity of the methoxy directing group and provides a versatile handle (aldehyde) for reductive amination or olefination.

Reagents & Equipment[3][4]

-

Substrate: 2,6-Dimethoxypyridine (1.0 eq)

-

Base:

-Butyllithium (1.1 eq, 2.5 M in hexanes) -

Electrophile: Dry DMF (1.5 eq)

-

Solvent: Anhydrous THF (0.5 M concentration relative to substrate)

-

Quench: Saturated

solution -

Atmosphere: Argon or Nitrogen (strictly anhydrous)

Step-by-Step Workflow

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon.

-

Solvation: Charge the flask with 2,6-dimethoxypyridine (e.g., 1.39 g, 10 mmol) and anhydrous THF (20 mL).

-

Cooling: Submerge the flask in a dry ice/acetone bath (

). Allow 15 minutes for thermal equilibration. -

Lithiation (Critical Step): Add

-BuLi (4.4 mL, 11 mmol) dropwise via syringe over 10 minutes. -

Electrophile Trapping: Add dry DMF (1.16 mL, 15 mmol) dropwise.

-

Warming: Stir at

for 30 minutes, then remove the cooling bath and allow the reaction to warm to room temperature ( -

Quench: Pour the reaction mixture into a separatory funnel containing saturated

(30 mL). -

Workup: Extract with EtOAc (

mL). Wash combined organics with brine, dry over -

Purification: The crude solid is typically pure enough for use (

), but can be recrystallized from hexanes/EtOAc if necessary.

Protocol Validation Logic

-

Self-Check 1 (Color): If the solution turns dark brown/black upon adding

-BuLi, the temperature was likely too high or the THF wet. -

Self-Check 2 (Yield): Low yield often indicates insufficient lithiation time or quenching by moisture in the DMF.

References

-

Snieckus, V. (1990). Directed ortho metalation.[8][9][10][11][12] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933.

-

Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (Context: General reactivity of pyridines in EAS and Metalation).

-

Majetich, G., et al. (2019). Chemoselective Demethylation of Methoxypyridines. Synthesis. (Context: Use of L-Selectride for demethylation).

-

Comins, D. L., & O'Connor, S. (1984). Directed Lithiation of 2,6-Dimethoxypyridine. Tetrahedron Letters. (Context: Specific optimization of the 2,6-DMP lithiation protocol).

Sources

- 1. dalalinstitute.com [dalalinstitute.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Electrophilic Aromatic Substitution – The Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. ww2.icho.edu.pl [ww2.icho.edu.pl]

- 10. uwindsor.ca [uwindsor.ca]

- 11. baranlab.org [baranlab.org]

- 12. Directed ortho metalation - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: Protocol for Amide Bond Formation with 2-(2,6-Dimethoxypyridin-3-yl)acetic acid

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

This guide details the protocol for synthesizing amides using 2-(2,6-Dimethoxypyridin-3-yl)acetic acid . While pyridylacetic acids are valuable pharmacophores in kinase inhibitors and GPCR ligands, they present a specific synthetic challenge: thermal and acid-catalyzed decarboxylation .

The Substrate Challenge

The structure features a pyridine ring substituted with two electron-donating methoxy groups (positions 2 and 6) and an acetic acid moiety at position 3.

-

Decarboxylation Risk: 2- and 4-pyridylacetic acids are notoriously unstable, often decarboxylating to form the corresponding methyl-pyridine derivatives. This process proceeds via a zwitterionic intermediate where the pyridine nitrogen is protonated, facilitating the loss of CO₂ and the formation of a transient ylide.

-

Stabilizing Factors: In 2-(2,6-Dimethoxypyridin-3-yl)acetic acid, the electron-donating methoxy groups increase the electron density of the ring. While this increases the basicity of the nitrogen (potentially aiding protonation), it destabilizes the formation of the benzylic-type anion intermediate required for decarboxylation. Therefore, this substrate is more stable than unsubstituted 2-pyridylacetic acid but still requires strict temperature control (avoid >50°C).

-

Steric Considerations: The methoxy group at the 2-position (ortho to the acetic acid side chain) creates significant steric bulk. This necessitates the use of highly active coupling reagents or smaller activating groups to ensure efficient amine attack.

Critical Experimental Guidelines

Reagent Selection Strategy

| Reagent | Suitability | Rationale |

| T3P (Propylphosphonic anhydride) | High (Recommended) | Mild activation, low epimerization/decarboxylation risk. Works in EtOAc/DMF. |

| HATU / DIPEA | Moderate | Effective for unreactive amines, but basic conditions must be controlled to prevent side reactions. |

| Acyl Chlorides (SOCl₂, (COCl)₂) | Low / Dangerous | High risk of acid-catalyzed decarboxylation during activation. Avoid unless necessary. |

| EDC / HOBt | Moderate | Slower reaction times may allow background decomposition; good for scale-up if stable. |

Reaction Monitoring

-

HPLC/LCMS: Monitor for the product mass [M+H]⁺.

-

Impurity Watch: Watch for the decarboxylated byproduct, 2,6-dimethoxy-3-methylpyridine . In ¹H NMR, this appears as a methyl singlet (~2.1–2.4 ppm) replacing the characteristic methylene singlet (~3.5–3.7 ppm) of the starting material.

Protocol A: T3P-Mediated Coupling (The "Gold Standard")

This method is prioritized for its mildness and ease of workup.[1] T3P acts as a dehydrating agent without generating free acid species that trigger decomposition.

Materials

-

Substrate: 2-(2,6-Dimethoxypyridin-3-yl)acetic acid (1.0 equiv)

-

Amine: 1.1 – 1.2 equiv

-

Coupling Agent: T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)

-

Base: Pyridine (3.0 – 5.0 equiv) or DIPEA (3.0 equiv)

-

Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (preferred for green chemistry). DMF if solubility is poor.

Step-by-Step Procedure

-

Preparation: Charge a reaction vessel with the acid (1.0 equiv) and the amine (1.1 equiv).[2]

-

Solvation: Add EtOAc (5–10 mL per mmol of acid). Stir to suspend/dissolve.

-

Base Addition: Add Pyridine (3.0 equiv). Note: Pyridine is preferred over DIPEA for T3P reactions as it minimizes racemization and buffers the system effectively.

-

Cooling: Cool the mixture to 0°C using an ice bath.

-

Activation: Dropwise add T3P solution (1.5 equiv) over 5–10 minutes.

-

Why: Slow addition prevents exotherms that could trigger decarboxylation.

-

-

Reaction: Allow the mixture to warm to Room Temperature (20–25°C) . Stir for 2–12 hours.

-

Checkpoint: Monitor by LCMS after 1 hour. If conversion is <50%, add another 0.5 equiv of T3P.

-

-

Quench: Cool to 0°C and quench by adding water (equal volume).

-

Workup:

Visualization of Workflow

Figure 1: T3P coupling workflow designed to minimize thermal stress and acidity.

Protocol B: HATU Coupling (For Low-Reactivity Amines)

Use this protocol if the amine is sterically hindered or electron-deficient (e.g., anilines), where T3P might be too slow.

Materials

-

Reagent: HATU (1.1 – 1.2 equiv)

-

Base: DIPEA (Diisopropylethylamine) (2.5 – 3.0 equiv)

-

Solvent: DMF (Anhydrous)[2]

Step-by-Step Procedure

-

Pre-activation (Critical Step): Dissolve the acid (1.0 equiv) in DMF. Add HATU (1.1 equiv).

-

Base Addition: Immediately add DIPEA (1.0 equiv only at this stage) at 0°C . Stir for 5–10 minutes.

-

Note: Do not stir longer than 15 mins without amine; the active ester can decompose.

-

-

Coupling: Add the amine (1.1 equiv) followed by the remaining DIPEA (1.5–2.0 equiv).

-

Reaction: Stir at 0°C for 1 hour , then warm to RT.

-

Warning: Do not heat. If the reaction is slow, add more HATU/Base rather than heating.

-

-

Workup: Dilute with EtOAc/Ether (to precipitate urea byproducts if possible, or just for extraction). Wash with water (x3) to remove DMF, then LiCl (5%) if available, followed by brine.

Troubleshooting & Optimization

| Issue | Observation | Root Cause | Solution |

| Low Yield | Product mass missing, starting material consumed. | Decarboxylation | Reaction temperature too high or activation too aggressive. Switch to T3P at 0°C. |

| No Reaction | SM remains. | Steric Hindrance | The 2-OMe group blocks attack. Use Method B (HATU) or switch to Ghosez's Reagent (1-Chloro-N,N,2-trimethylpropenylamine) to generate mild acid chloride in situ. |

| Impurity | M-44 mass observed (Product - CO₂). | Thermal instability | Do not heat >40°C. Ensure solvents are degassed (sometimes helps). |

References

-

Dunetz, J. R., et al. (2011).[4][5] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051. Link

-

Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. Link

- Bode, J. W. (2006). "Emerging Methods in Amide- and Peptide-Bond Formation." Current Opinion in Drug Discovery & Development.

-

BenchChem Protocols. "General procedures involving 2-(2,6-dichloropyridin-4-yl)acetic acid." (Adapted for dimethoxy analog).[6] Link

Sources

- 1. amri.staging.ribbitt.com [amri.staging.ribbitt.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Amide synthesis by acylation [organic-chemistry.org]

- 5. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]

- 6. 4,6-Dimethoxypyrimidin-2-amine–2-(1H-indol-3-yl)acetic acid (1/1) - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Leveraging 2-(2,6-Dimethoxypyridin-3-yl)acetic Acid for the Synthesis of Novel Kinase Inhibitors

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyridine Scaffold in Kinase Inhibition

The pyridine ring is a cornerstone of modern medicinal chemistry, found in a significant number of FDA-approved drugs, particularly in the oncology sector.[1][2] Its prevalence is not coincidental; the nitrogen atom within the aromatic ring acts as a potent hydrogen bond acceptor, making it an ideal "hinge-binder" for the ATP-binding site of protein kinases.[3][4] This interaction is a critical anchor for many small molecule inhibitors, from which the rest of the molecule extends to occupy other regions of the active site, thereby conferring potency and selectivity.[5][6] The pyridine scaffold is known to enhance critical drug-like properties, including metabolic stability, permeability, and overall potency.[1]

This guide focuses on a specific, high-value building block: 2-(2,6-Dimethoxypyridin-3-yl)acetic acid . The strategic placement of the two methoxy groups on the pyridine ring at positions 2 and 6 serves multiple functions. Electronically, they modulate the basicity of the pyridine nitrogen, fine-tuning its interaction with the kinase hinge region. Sterically, they can direct the conformation of the molecule and provide vectors for further chemical modification to improve selectivity and avoid off-target effects, such as inhibition of cytochrome P450 (CYP) enzymes.[7] The acetic acid moiety at the 3-position provides a versatile chemical handle for elaboration, allowing for the construction of a diverse library of potential kinase inhibitors through well-established synthetic transformations like amide bond formation.

Core Concept: The Dimethoxypyridine Moiety as a Privileged Hinge-Binding Fragment

Protein kinases represent a major class of drug targets, and their dysregulation is implicated in numerous cancers and inflammatory diseases.[5][8] Most kinase inhibitors are ATP-competitive, meaning they bind in the same pocket as the enzyme's natural substrate, adenosine triphosphate (ATP). The adenine ring of ATP forms crucial hydrogen bonds with the "hinge" region of the kinase. The 2,6-dimethoxypyridine core of our title compound is designed to mimic this interaction.

Figure 1: Conceptual diagram of the dimethoxypyridine core acting as a hinge binder within a kinase ATP pocket.

Application Protocol: Synthesis of an Amide-Linked Kinase Inhibitor Precursor

The most direct application of 2-(2,6-Dimethoxypyridin-3-yl)acetic acid is its use as a carboxylic acid component in an amide coupling reaction. This reaction is fundamental to connecting the hinge-binding fragment to other parts of a potential inhibitor. The following protocol details a general procedure for coupling the acid with a representative amine, such as 4-fluoroaniline, a common fragment in kinase inhibitors.

Materials and Reagents

| Reagent | Supplier | Grade | Notes |

| 2-(2,6-Dimethoxypyridin-3-yl)acetic acid | Commercial | >95% Purity | Starting Material |

| 4-Fluoroaniline | Commercial | Reagent Grade | Coupling Partner |

| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Commercial | Coupling Grade | Amide Coupling Reagent |

| DIPEA (N,N-Diisopropylethylamine) | Commercial | Anhydrous | Non-nucleophilic base |

| DMF (N,N-Dimethylformamide) | Commercial | Anhydrous | Reaction Solvent |

| Ethyl Acetate (EtOAc) | Commercial | ACS Grade | Extraction Solvent |

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | In-house Prep | - | Aqueous Wash |

| Brine | In-house Prep | - | Aqueous Wash |

| Anhydrous Magnesium Sulfate (MgSO₄) | Commercial | - | Drying Agent |

Experimental Workflow

Figure 2: Synthetic workflow for the HATU-mediated amide coupling reaction.

Step-by-Step Procedure

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-(2,6-Dimethoxypyridin-3-yl)acetic acid (1.0 eq).

-

Dissolution: Add anhydrous DMF to the flask (approx. 0.1 M concentration relative to the acid). Stir until the acid is fully dissolved.

-

Addition of Amine and Base: To the solution, add 4-fluoroaniline (1.1 eq) followed by DIPEA (2.5 eq). Stir for 5 minutes at room temperature.

-

Cooling: Place the reaction flask in an ice-water bath and cool the solution to 0°C.

-

Coupling Reagent Addition: Slowly add HATU (1.2 eq) to the cooled solution in portions over 5-10 minutes. Causality Note: Slow, cooled addition helps to control the exotherm of the reaction and minimize side-product formation.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed.

-

Work-up - Quench & Extract: Once complete, pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.

-